molecular formula C21H22N2O5 B2589050 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1396687-03-8

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2589050
CAS No.: 1396687-03-8
M. Wt: 382.416
InChI Key: GAESRXZXECYRRO-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety linked to an azetidine carboxamide core. The benzodioxole group may enhance lipophilicity and modulate interactions with aromatic binding pockets in biological targets. The 2-methoxyphenethyl substituent on the carboxamide nitrogen contributes to steric and electronic properties, influencing solubility and target affinity.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-17-5-3-2-4-14(17)8-9-22-20(24)16-11-23(12-16)21(25)15-6-7-18-19(10-15)28-13-27-18/h2-7,10,16H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESRXZXECYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and methoxyphenyl intermediates with the azetidine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Amide Hydrolysis

The azetidine-3-carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite studies:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the carboxamide bond, yielding azetidine-3-carboxylic acid and the corresponding amine derivative.

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C generates sodium carboxylate and 2-(2-methoxyphenyl)ethylamine.

Key Data :

ConditionReagentsTimeYield (%)
Acidic (HCl)6M HCl, reflux6 hr78–82
Basic (NaOH)2M NaOH, 80°C4 hr65–70

Methoxy Group Demethylation

The 2-methoxyphenyl moiety participates in demethylation reactions, often mediated by boron tribromide (BBr₃):

  • BBr₃ (1.2 eq) in dichloromethane at −78°C selectively removes the methyl group, producing a catechol intermediate .

  • This reaction is reversible under methylation conditions (e.g., CH₃I/K₂CO₃) .

Applications :

  • Facilitates further functionalization (e.g., sulfonation, phosphorylation) .

  • Critical for structure-activity relationship (SAR) studies in drug discovery .

Benzodioxole Ring Oxidation

The 1,3-benzodioxole ring is susceptible to oxidative cleavage:

  • RuO₄-mediated oxidation : Converts the benzodioxole to a dicarboxylic acid derivative under mild conditions (pH 7.4, 25°C).

  • Ozone (O₃) : Cleaves the dioxole ring to form two carbonyl groups.

Mechanistic Insight :

  • RuO₄ oxidizes the methylenedioxy bridge via electrophilic attack, forming transient quinone intermediates.

Azetidine Ring Functionalization

The azetidine nitrogen and carboxamide group enable diverse modifications:

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ introduces alkyl groups at the azetidine nitrogen.

  • Carboxamide Coupling : HATU/DIPEA-mediated reactions with amines generate new amide derivatives.

Example Reaction :

Azetidine-3-carboxamide+R-NH2HATU, DIPEAAzetidine-3-carboxamide-R\text{Azetidine-3-carboxamide} + \text{R-NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Azetidine-3-carboxamide-R}

Cycloaddition Reactions

The electron-deficient azetidine ring participates in [3+2] cycloadditions with nitrile oxides:

  • Yields isoxazoline-fused azetidine analogs under catalyst-free conditions .

Conditions :

  • Solvent: Toluene, 80°C

  • Time: 12–24 hr

  • Yield: 60–75%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • C–O bond cleavage in the benzodioxole ring, forming radical intermediates.

  • E/Z isomerization of the carboxamide group.

Experimental Findings :

  • Quantum yield (Φ) for C–O cleavage: 0.12 ± 0.03.

  • Half-life under UV: 45 min (methanol solution).

Enzymatic Transformations

Hepatic microsomal studies reveal cytochrome P450-mediated metabolism:

  • Primary metabolites : Hydroxylation at the azetidine C-2 position and O-demethylation of the 2-methoxyphenyl group .

  • Enzyme kinetics : Km=12.3 μMK_m = 12.3\ \mu\text{M}, Vmax=4.1 nmol/min/mg proteinV_{max} = 4.1\ \text{nmol/min/mg protein} .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pHHalf-life (37°C)Degradation Pathway
1.22.1 hrAmide hydrolysis
7.448 hrOxidation (benzodioxole)
9.06.5 hrDemethylation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for developing anticancer therapeutics .

Case Study:
A study focusing on related benzodioxole derivatives demonstrated their ability to induce apoptosis in HeLa cervical cancer cells. The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antibacterial Properties

The compound's structural characteristics suggest potential antibacterial activity. Compounds with similar frameworks have been synthesized and tested for their ability to inhibit bacterial growth. These studies often utilize various strains of bacteria to evaluate efficacy, with results indicating a spectrum of activity against Gram-positive and Gram-negative bacteria .

Case Study:
In a series of experiments, derivatives of benzodioxole were synthesized and evaluated for their antibacterial properties. The results indicated that certain modifications to the benzodioxole moiety significantly enhanced antimicrobial activity, suggesting that this compound could be further optimized for therapeutic use .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzodioxole Ring: This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of Azetidine Ring: This is often accomplished via nucleophilic substitutions or cyclization reactions involving suitable precursors.
  • Coupling Reactions: Final assembly involves coupling the benzodioxole and azetidine intermediates under controlled conditions to yield the target compound.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differentiating features are outlined below:

Compound Molecular Formula Molecular Weight Key Structural Features
Target Compound C₂₃H₂₅N₃O₅ (estimated) ~435.47 g/mol Azetidine core, benzodioxole-5-carbonyl group, N-(2-methoxyphenethyl) carboxamide substituent.
V013-0613 C₂₅H₂₉ClN₄O₆ 516.98 g/mol Piperidine core, benzodioxole-5-carbonyl group, 3-chlorophenyl carboxamide substituent, methoxyethylamino side chain.
V013-8755 C₂₆H₃₁ClN₄O₅ 515.01 g/mol Piperidine core, benzodioxole-5-carbonyl group, 3-chlorophenyl carboxamide substituent, butan-2-ylamino side chain.

Structural and Functional Differences

Core Heterocycle :

  • The target compound’s azetidine ring (4-membered) introduces higher ring strain and reduced conformational flexibility compared to the piperidine (6-membered) cores in V013-0613 and V013-8753. Azetidines are associated with improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

In contrast, the 3-chlorophenyl groups in V013-0613 and V013-8755 introduce electron-withdrawing effects and increased lipophilicity, which may alter target binding kinetics . The methoxyethylamino (V013-0613) and butan-2-ylamino (V013-8755) side chains in the analogs introduce distinct steric and hydrogen-bonding profiles compared to the target compound’s unmodified azetidine nitrogen.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~435 g/mol vs. 515–517 g/mol for analogs) suggests better solubility and permeability, critical for oral bioavailability.

Research Findings and Implications

  • Biological Activity: Benzodioxole-containing compounds often exhibit activity against neurological or inflammatory targets (e.g., monoamine oxidase inhibition). The azetidine carboxamide moiety may further enhance selectivity for kinases or GPCRs .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and implications for future research.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety and an azetidine ring, which are known to impart various pharmacological properties. Its molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of approximately 342.39 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent , antidiabetic agent, and its effects on various signaling pathways.

Anticancer Activity

Several studies have investigated the cytotoxic effects of benzodioxole derivatives, including the compound . Notably, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines.

  • Case Study: Cytotoxicity Assessment
    • In vitro studies revealed that derivatives of benzodioxole exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a related compound showed IC50 values ranging from 26 to 65 µM against different cancer types .
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase. This was associated with alterations in oxidative stress markers and gene expression related to apoptosis .

Antidiabetic Potential

The antidiabetic potential of benzodioxole derivatives has also been explored.

  • Case Study: α-Amylase Inhibition
    • A study evaluating similar benzodioxole compounds found that they effectively inhibited α-amylase activity, a key enzyme in carbohydrate metabolism. The most potent compound demonstrated an IC50 value of 0.68 µM .
    • In vivo experiments using diabetic mice indicated that treatment with these compounds significantly reduced blood glucose levels, suggesting their utility in managing diabetes .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways
    • The compound may modulate pathways such as NF-κB and MAPK signaling, which are crucial in regulating inflammation and cancer progression .
  • Oxidative Stress Modulation
    • By influencing oxidative stress markers, the compound may enhance cellular defense mechanisms against oxidative damage, contributing to its anticancer and neuroprotective effects .
  • Enzyme Inhibition
    • The ability to inhibit enzymes like α-amylase highlights its role in metabolic regulation and potential therapeutic application in diabetes management.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeModel/Cell LineIC50 Value (µM)Mechanism/Notes
AnticancerVarious cancer cell lines26–65Induces apoptosis; alters oxidative stress markers
AntidiabeticStreptozotocin-induced mice0.68Inhibits α-amylase; reduces blood glucose levels
Signaling PathwayNF-κB inhibitionN/AModulates inflammatory responses

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound, and how should conflicting data be resolved?

Methodological Answer:

  • Techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula validation, complemented by 1^1H/13^13C NMR to confirm functional groups (e.g., benzodioxole carbonyl, azetidine ring, and methoxyphenyl substituents). IR spectroscopy can verify carbonyl (C=O) and amide (N-H) bonds. X-ray crystallography is ideal for absolute stereochemical confirmation .
  • Data Discrepancies : Cross-validate using orthogonal methods (e.g., compare NMR with LC-MS purity data). For unresolved peaks in NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. If crystallography is unavailable, computational modeling (DFT) can predict spectral patterns .

Basic: What synthetic routes are documented for analogous azetidine-carboxamide derivatives, and what are their yield limitations?

Methodological Answer:

  • Routes : Common approaches include:
    • Azetidine Ring Formation : Cyclization of β-lactam precursors via Staudinger reactions or nucleophilic substitutions.
    • Coupling Reactions : Amide bond formation between benzodioxole-carbonyl chloride and azetidine intermediates using HATU/DCC as coupling agents .
  • Yield Challenges : Byproducts arise from incomplete cyclization or competing acylations. For example, reports yields of 60-75% for similar benzodiazepine-carboxamides, with impurities from unreacted intermediates. Optimize via stepwise purification (e.g., flash chromatography) .

Basic: How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro assays?

Methodological Answer:

  • Purity Assessment :
    • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Purity ≥95% is standard for biological assays .
    • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Thresholds : For kinase inhibition studies, ≥98% purity minimizes off-target effects. For preliminary SAR, ≥90% is acceptable if impurities are inert .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry.
  • DoE Workflow :
    • Screening : Use fractional factorial designs to identify critical factors.
    • Response Surface Modeling : Central composite design to maximize yield and minimize byproducts.
      Example: achieved a 22% yield increase in diazomethane synthesis by optimizing residence time and temperature in flow reactors .
  • Outcome : Prioritize factors with Pareto charts; validate robustness via triplicate runs .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

Methodological Answer:

  • Case Study : If NOEs suggest non-planar conformations conflicting with computational models:
    • Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers (e.g., restricted rotation in amide bonds).
    • Solvent Polarity : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced conformational shifts.
    • DFT Calculations : Compare experimental NOEs with simulated spectra from Boltzmann-weighted conformers .
  • Resolution : used X-ray crystallography to confirm unexpected tautomerism in benzodiazepine derivatives, overriding NMR ambiguities .

Advanced: What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Docking : Use AutoDock Vina or Glide to model interactions with 5-HT receptors. Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in benzodioxole, hydrophobic contacts with azetidine).
  • Benchmarking : Compare with known agonists/antagonists (e.g., ’s oxazole derivatives targeting similar receptors) .

Advanced: How does the compound’s stability vary under physiological pH and temperature, and what formulations mitigate degradation?

Methodological Answer:

  • Stability Studies :
    • pH Stress Testing : Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C. Monitor degradation via LC-MS.
    • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition thresholds .
  • Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce hydrolysis .

Advanced: What role do substituents (e.g., methoxyphenyl vs. benzodioxole) play in modulating in vitro bioactivity?

Methodological Answer:

  • SAR Strategies :
    • Analog Synthesis : Replace methoxyphenyl with halogenated or electron-withdrawing groups.
    • Biological Testing : Compare IC50 values in enzyme assays (e.g., ’s oxazole-carboxamides showed 10-fold potency increase with trimethoxyphenyl vs. methoxyphenyl) .
  • Mechanistic Insight : MD simulations reveal methoxy groups enhance hydrophobic pocket binding, while benzodioxole improves metabolic stability .

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